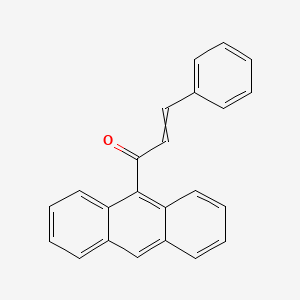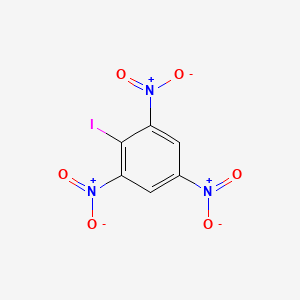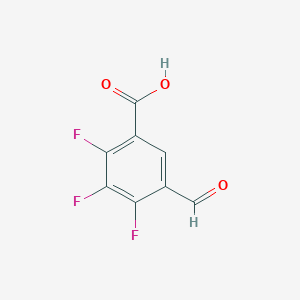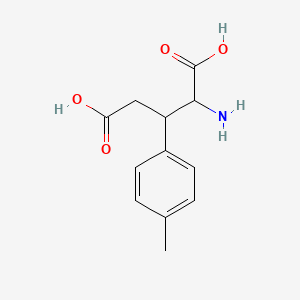![molecular formula C19H22N6O4 B14014395 2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid CAS No. 49638-62-2](/img/structure/B14014395.png)
2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid is a complex organic compound with a unique structure that includes triazene and benzoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid typically involves the reaction of 1,3-dibromopropane with methyl 4-hydroxybenzoate in the presence of potassium carbonate in acetonitrile. The reaction is carried out at 120°C for an hour, followed by the addition of 1,3-dibromopropane and further reaction for 7 hours . The product is then extracted and purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The triazene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazene derivatives, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.
科学的研究の応用
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid involves its interaction with molecular targets through its triazene and benzoic acid groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action, as these reactions can modulate its activity.
類似化合物との比較
Similar Compounds
Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate: This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
2,2’-{Propane-1,3-diylbis[(1E)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid: This is a closely related compound with slight variations in its structure.
Uniqueness
2,2’-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid is unique due to its combination of triazene and benzoic acid moieties, which confer specific chemical reactivity and potential biological activity
特性
CAS番号 |
49638-62-2 |
|---|---|
分子式 |
C19H22N6O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
2-[[3-[[(2-carboxyphenyl)diazenyl]-methylamino]propyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N6O4/c1-24(22-20-16-10-5-3-8-14(16)18(26)27)12-7-13-25(2)23-21-17-11-6-4-9-15(17)19(28)29/h3-6,8-11H,7,12-13H2,1-2H3,(H,26,27)(H,28,29) |
InChIキー |
LLWSHWXPHQQTEL-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN(C)N=NC1=CC=CC=C1C(=O)O)N=NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)

![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)


![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)

![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)




